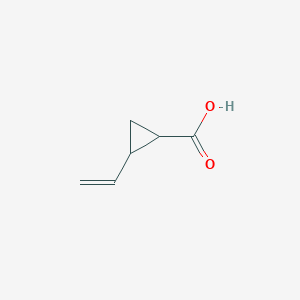
2-Vinylcyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Vinylcyclopropanecarboxylic acid is a unique organic compound characterized by a cyclopropane ring with a vinyl group and a carboxylic acid group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-vinylcyclopropanecarboxylic acid can be achieved through several methods. One notable method involves the reaction of alkyl diazoacetates with gaseous divinyl under thermocatalytic conditions, using copper oxide as a catalyst. This reaction yields the corresponding esters of this compound, with the trans-isomer predominating . Another method involves the dehydrobromination of 2-(1,2-dibromoethyl)cyclopropanecarboxylic acid or its esters using aqueous-alcoholic potassium hydroxide .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and scalability. The use of advanced asymmetric synthesis techniques, such as the alkylation/cyclization of axially chiral nickel(II) complexes of glycine Schiff bases, has been reported to provide excellent yields and diastereoselectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Vinylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce ethyl-substituted cyclopropane derivatives.
Applications De Recherche Scientifique
2-Vinylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the study of reaction mechanisms involving strained ring systems.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-vinylcyclopropanecarboxylic acid and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. For instance, in antiviral applications, the compound may inhibit viral proteases, thereby preventing the replication of the virus . The strained ring structure of the compound allows it to fit into active sites of enzymes, disrupting their normal function.
Comparaison Avec Des Composés Similaires
2-Ethynylcyclopropanecarboxylic acid: Similar in structure but with an ethynyl group instead of a vinyl group.
1-Amino-2-vinylcyclopropanecarboxylic acid: Contains an amino group, making it a valuable intermediate in pharmaceutical synthesis.
Uniqueness: 2-Vinylcyclopropanecarboxylic acid is unique due to its combination of a strained cyclopropane ring and a reactive vinyl group. This combination imparts distinct reactivity and makes it a versatile building block for various chemical transformations.
Propriétés
Numéro CAS |
36576-67-7 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
2-ethenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O2/c1-2-4-3-5(4)6(7)8/h2,4-5H,1,3H2,(H,7,8) |
Clé InChI |
RITCJGIGTNSDKO-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


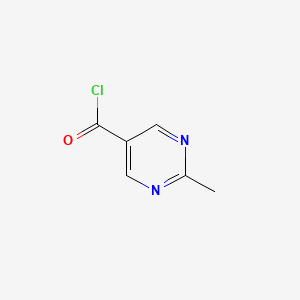
![(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid](/img/structure/B13652546.png)
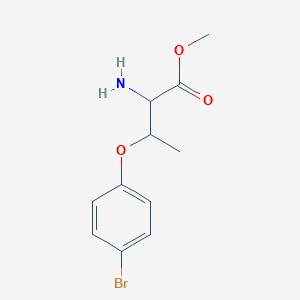
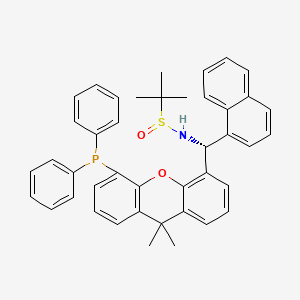

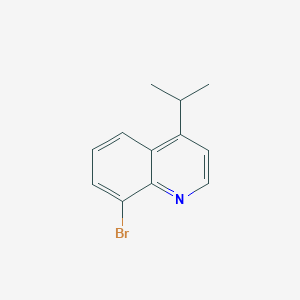
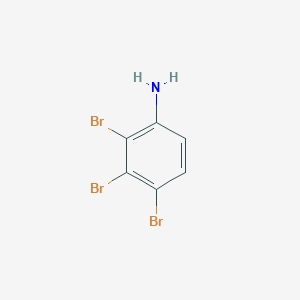
![1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13652591.png)


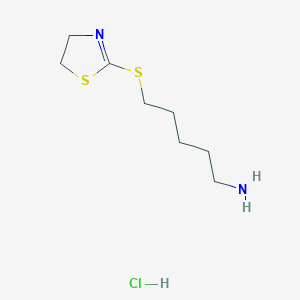
![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)


